2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide
Overview
Description
“2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide” is a chemical compound with the CAS Number: 923153-49-5 . It has a molecular weight of 273.72 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14ClNO4/c1-15-8-4-7 (13-10 (14)6-12)5-9 (16-2)11 (8)17-3/h4-5H,6H2,1-3H3, (H,13,14) . This indicates that the molecule contains a chloroacetamide group attached to a trimethoxyphenyl group.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 273.72 .Scientific Research Applications
Anticancer Activity Research on novel 3,4,5-trimethoxyphenyl coumarin derivatives, including compounds structurally related to 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide, demonstrated significant antitumor activity. These compounds showed inhibitory effects against various human cancer cell lines, indicating their potential as anticancer agents (Shi et al., 2020).
Molecular Structure Analysis Investigations into the molecular structure of compounds similar to this compound revealed specific orientations and intermolecular interactions. For example, the study of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide highlighted these molecular characteristics, which are crucial for understanding the compound's behavior and potential applications (Saravanan et al., 2016).
Herbicide Use Chloroacetamides, including compounds structurally similar to this compound, have been used as selective herbicides. They are effective in controlling various weeds in agricultural settings, demonstrating their utility in crop management (Weisshaar & Böger, 1989).
Antiproliferative Activity Derivatives containing the 3,4,5-trimethoxyphenyl fragment, akin to this compound, have shown potent antiproliferative activity. They act as antimitotic agents by destabilizing microtubules, making them promising candidates for cancer therapy (Fu et al., 2018).
Pesticide Development Research on N-aryl-2,4-dichlorophenoxyacetamide derivatives, related to this compound, has provided valuable insights for developing potential pesticides. These compounds have been characterized for their structural properties and efficacy as pesticides (Olszewska et al., 2008).
Silylation Reactions Studies on the silylation of N-(2-hydroxyphenyl)acetamide, a process relevant to compounds like this compound, have helped in understanding the synthesis and structural properties of silylated derivatives. This research contributes to the development of novel compounds with potential applications in various fields (Nikonov et al., 2016).
Vibrational Spectroscopy and Molecular Docking Studies Detailed vibrational spectroscopy and molecular docking studies on compounds structurally similar to this compound provide insights into their structural, electronic, and potential biological properties. Such studies are essential for understanding the interactions and potential applications of these compounds (El-Azab et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide are several protein targets such as heat shock protein90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), vascular endothelial growth factor 2 (VEGFR2), P-glycoprotein (P-gp), and others . These proteins play crucial roles in various biological processes, including cell cycle control, signal transduction, and cellular homeostasis .
Mode of Action
For instance, it may inhibit the activity of these proteins, leading to alterations in the cellular processes they regulate .
Biochemical Pathways
This compound affects various biochemical pathways due to its interaction with multiple protein targets. For example, by inhibiting Hsp90, it can disrupt protein folding and degrade cellular proteins. By inhibiting TrxR, it can affect the redox status of the cell. The inhibition of HLSD1 can lead to changes in gene expression .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific protein targets it interacts with. For example, the inhibition of Hsp90 can lead to the degradation of client proteins and potentially induce cell death. Similarly, the inhibition of TrxR can lead to oxidative stress .
Biochemical Analysis
Biochemical Properties
2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For example, it may bind to specific active sites on enzymes, altering their catalytic activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing the transmission of signals within cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity. Studies have also indicated that high doses of this compound can lead to adverse effects on organ function and overall health .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound may inhibit enzymes involved in the breakdown of certain metabolites, resulting in their accumulation within cells. These interactions can have significant effects on cellular metabolism and overall function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of this compound within tissues can also affect its efficacy and potential side effects. Understanding the transport mechanisms is essential for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it could localize to the nucleus, where it interacts with transcription factors to regulate gene expression. Alternatively, it may accumulate in the cytoplasm, affecting metabolic enzymes and cellular processes .
Properties
IUPAC Name |
2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4/c1-15-8-4-7(13-10(14)6-12)5-9(16-2)11(8)17-3/h4-5H,6H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRMXUOEQLPQSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366577 | |
Record name | 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39901-45-6 | |
Record name | 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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